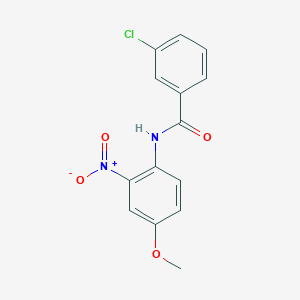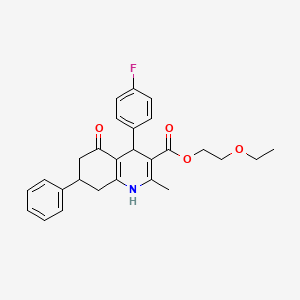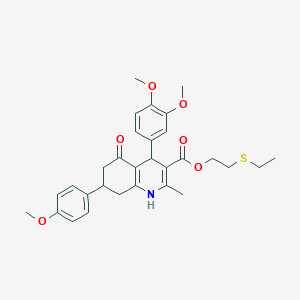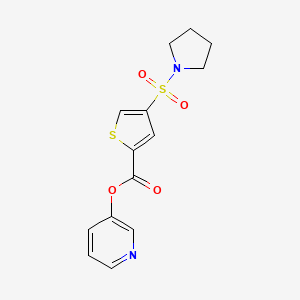
N,N,N'-trimethyl-N'-(1-methyl-4-piperidinyl)-1,2-ethanediamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N,N'-trimethyl-N'-(1-methyl-4-piperidinyl)-1,2-ethanediamine is a chemical compound that is commonly known as 'TMP'. This compound is widely used in scientific research, particularly in the field of neuroscience, due to its ability to selectively block certain types of neuronal receptors. TMP is a potent and selective antagonist of the α3β4 nicotinic acetylcholine receptor, which is involved in several physiological and pathological processes, including pain perception, addiction, and neurodegeneration.
Mecanismo De Acción
TMP binds to the α3β4 nicotinic acetylcholine receptor with high affinity and selectivity, blocking the receptor's function. This results in a decrease in the release of several neurotransmitters, including dopamine, glutamate, and GABA, which are involved in pain perception, addiction, and neurodegeneration. The exact mechanism of action of TMP is still under investigation, but it is believed to involve a conformational change in the receptor that prevents the binding of acetylcholine and other agonists.
Biochemical and Physiological Effects
TMP has several biochemical and physiological effects that are relevant to scientific research. It has been shown to decrease the release of several neurotransmitters, including dopamine, glutamate, and GABA, which are involved in pain perception, addiction, and neurodegeneration. This makes TMP a valuable tool for investigating the role of these neurotransmitters in these processes. Additionally, TMP has been shown to have analgesic and anxiolytic effects, which may have therapeutic potential in the treatment of pain and anxiety disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TMP has several advantages for lab experiments, including its high affinity and selectivity for the α3β4 nicotinic acetylcholine receptor, its ability to selectively block the receptor's function, and its well-established synthesis method. However, TMP also has some limitations, including its potential toxicity and the need for careful dosing and handling. Additionally, TMP's effects on other receptors and neurotransmitters are still under investigation, which may limit its specificity in certain experimental contexts.
Direcciones Futuras
There are several future directions for the use of TMP in scientific research. One area of interest is the development of new therapeutic strategies for pain, addiction, and neurodegeneration based on the selective blocking of the α3β4 nicotinic acetylcholine receptor. Additionally, TMP could be used to investigate the role of this receptor in other physiological and pathological processes, such as cognition, mood regulation, and inflammation. Finally, the development of new compounds based on the structure of TMP could lead to the discovery of even more selective and potent antagonists of the α3β4 nicotinic acetylcholine receptor.
Métodos De Síntesis
TMP can be synthesized using a multi-step process that involves the reaction of 1-methyl-4-piperidinone with formaldehyde and methylamine. The resulting intermediate is then reacted with ethylenediamine to produce TMP. This synthesis method has been optimized to produce high yields of pure TMP, which is essential for scientific research applications.
Aplicaciones Científicas De Investigación
TMP has been extensively used in scientific research as a tool to study the function of the α3β4 nicotinic acetylcholine receptor. This receptor is involved in several physiological and pathological processes, including pain perception, addiction, and neurodegeneration. By selectively blocking this receptor, TMP can be used to investigate the role of the receptor in these processes and to develop new therapeutic strategies.
Propiedades
IUPAC Name |
N,N,N'-trimethyl-N'-(1-methylpiperidin-4-yl)ethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H25N3/c1-12(2)9-10-14(4)11-5-7-13(3)8-6-11/h11H,5-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDDDKFTVWAACJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N(C)CCN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H25N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N~2~-(4-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-{3-[methyl(methylsulfonyl)amino]phenyl}glycinamide](/img/structure/B5161710.png)
![N~2~-benzyl-N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B5161715.png)


![3,5-dinitro-4-[(3-pyridinylmethyl)amino]benzoic acid](/img/structure/B5161750.png)

![methyl 2-{3-methoxy-4-[(3-phenyl-2-propen-1-yl)oxy]benzylidene}hydrazinecarboxylate](/img/structure/B5161755.png)
![N-(1-isopropyl-1H-1,2,4-triazol-5-yl)-N'-[3-(trifluoromethoxy)benzyl]urea](/img/structure/B5161761.png)

![N-[1-(hydrazinocarbonyl)-3-methyl-4-phenyl-1,3-butadien-1-yl]benzamide](/img/structure/B5161778.png)

![(3-chlorobenzyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine](/img/structure/B5161789.png)
